molecular formula C11H24N4 B2788981 4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine CAS No. 416863-70-2

4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine

Cat. No.: B2788981
CAS No.: 416863-70-2
M. Wt: 212.341
InChI Key: XYOIIDRRMQCAIX-UHFFFAOYSA-N
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Description

4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine is a chemical compound with the molecular formula C11H24N4 and a molecular weight of 212.34 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a piperidine ring, which also carries a methyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves reacting piperidine with a methylating agent such as methyl iodide or methyl bromide to form 1-methylpiperidine . This intermediate is then reacted with piperazine under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of 4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the product is purified using techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential therapeutic agent in the development of drugs targeting neurological disorders.

    Industry: In the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine is unique due to its dual piperazine and piperidine rings, which confer distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N4/c1-13-5-3-11(4-6-13)12-15-9-7-14(2)8-10-15/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOIIDRRMQCAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416863-70-2
Record name 4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine
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